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Compound of Interest

Compound Name: (-)-psi Reagent

Cat. No.: B8227349 Get Quote

Disclaimer: The user request specified the "(-)-psi Reagent." Following a comprehensive

search, this guide has been prepared under the assumption that this refers to (-)-

Pseudoephedrine, a common and scientifically significant chemical reagent. (-)-

Pseudoephedrine is the (1S,2S)-enantiomer of pseudoephedrine.

Introduction
(-)-Pseudoephedrine is a naturally occurring sympathomimetic amine, first isolated from the

Ephedra plant in 1889.[1] While widely recognized for its medicinal use as a nasal

decongestant, its significance in the scientific community, particularly in synthetic organic

chemistry, is attributed to its role as a highly effective and practical chiral auxiliary.[1][2] This

guide provides a comprehensive overview of the chemical structure, properties, biological

activity, and synthetic applications of (-)-pseudoephedrine for researchers, scientists, and

professionals in drug development.

Chemical Structure and Identity
(-)-Pseudoephedrine is a diastereomer of ephedrine, possessing two chiral centers with an

(1S,2S) configuration.[3][4] This specific stereochemistry is crucial for its function as a chiral

auxiliary, enabling high levels of stereocontrol in asymmetric synthesis.[5]

IUPAC Name: (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol[3]

Synonyms: d-ψ-Ephedrine, d-Isoephedrine, (1S,2S)-(+)-Pseudoephedrine*[6]
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CAS Number: 321-97-1 (for the (-)-enantiomer, though often sourced and used as the (+)-

enantiomer which is more common)[7][8]

Molecular Formula: C₁₀H₁₅NO[3]

Note: The dextrorotatory (+)-pseudoephedrine, which is the (1S,2S) enantiomer, is the more

commonly available and utilized form in synthesis and medicine. The levorotatory (-)

designation in the original query may be a misnomer for the more common reagent, or refer to

a less common enantiomer. This guide focuses on the widely used (1S,2S)-pseudoephedrine.

Physicochemical Properties
The physical and chemical properties of pseudoephedrine are well-documented, providing

essential data for its application in both laboratory and industrial settings.

Property Value Reference(s)

Molecular Weight 165.23 g/mol [3]

Melting Point 118-120 °C [3]

Boiling Point ~130 °C (at 16 Torr)

Appearance
Colorless needles or white

crystalline powder

Solubility

Sparingly soluble in water;

freely soluble in alcohol and

ether.

[3]

pKa 9.22 (for hydrochloride salt) [6]

LogP 0.89 [3]

Biological Activity and Signaling Pathway
Pseudoephedrine is a sympathomimetic agent whose primary mechanism of action is on the

adrenergic system.[1] It acts as both a direct and indirect agonist of adrenergic receptors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.chemicalbook.com/synthesis/pseudoephedrine.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8107741.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Pseudoephedrine
https://pubchem.ncbi.nlm.nih.gov/compound/Pseudoephedrine
https://pubchem.ncbi.nlm.nih.gov/compound/Pseudoephedrine
https://pubchem.ncbi.nlm.nih.gov/compound/Pseudoephedrine
https://www.swgdrug.org/Monographs/PSEUDOEPHEDRINE.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Pseudoephedrine
https://en.wikipedia.org/wiki/Pseudoephedrine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8227349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Indirect Action: The principal mechanism involves stimulating the release of endogenous

norepinephrine from presynaptic neurons.[9][10] This displacement increases the

concentration of norepinephrine in the synapse, making it available to activate postsynaptic

α- and β-adrenergic receptors.[9]

Direct Action: Pseudoephedrine also has a weak direct agonist effect on α- and β-adrenergic

receptors.[1][10]

The activation of α-adrenergic receptors on the smooth muscles of blood vessels leads to

vasoconstriction, which is the basis for its decongestant effect.[1][11] Activation of β₂-

adrenergic receptors causes the relaxation of bronchial smooth muscle.[1]

Below is a diagram illustrating the primary signaling pathway.
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Caption: Adrenergic signaling initiated by (-)-pseudoephedrine.

Application in Asymmetric Synthesis
The most significant application of (-)-pseudoephedrine in research is as a chiral auxiliary for

the asymmetric alkylation of carboxylic acids.[2] The process, developed by Andrew G. Myers,

involves three main steps: amide formation, diastereoselective alkylation, and auxiliary

removal.[5][12]
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Experimental Protocols
Protocol 1: Synthesis of the (-)-Pseudoephedrine Amide[2][12]

This procedure describes the coupling of (-)-pseudoephedrine with a carboxylic acid derivative.

Materials: (-)-Pseudoephedrine, acyl chloride (or symmetric anhydride), triethylamine (or

pyridine), and an anhydrous solvent (e.g., dichloromethane, THF).

Procedure: a. Dissolve (-)-pseudoephedrine (1.0 eq) in the anhydrous solvent under an inert

atmosphere (e.g., Argon) and cool to 0 °C. b. Add triethylamine (1.1 eq) to the solution. c.

Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution. d. Allow the reaction to

warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer

Chromatography (TLC). e. Upon completion, quench the reaction with saturated aqueous

NH₄Cl solution. f. Perform an aqueous workup by extracting the product into an organic

solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄,

filter, and concentrate under reduced pressure. g. Purify the resulting amide by

recrystallization or column chromatography.

Protocol 2: Diastereoselective Alkylation of the Amide[12][13]

This is the key stereochemistry-defining step, requiring strictly anhydrous conditions.

Materials: Pseudoephedrine amide, anhydrous lithium chloride (LiCl), anhydrous THF, lithium

diisopropylamide (LDA), and an alkyl halide.

Procedure: a. Dry LiCl under vacuum at >130 °C for several hours before use. b. To a flask

containing the pseudoephedrine amide (1.0 eq) and dried LiCl (4-6 eq) under an argon

atmosphere, add anhydrous THF. Cool the resulting slurry to -78 °C. c. In a separate flask,

prepare a fresh solution of LDA (1.1 eq) in anhydrous THF. d. Slowly add the LDA solution to

the amide/LiCl slurry at -78 °C to form the (Z)-enolate. Stir for 1 hour.[12] e. Add the alkyl

halide (1.2 eq) dropwise to the enolate solution at -78 °C. f. Stir the reaction at -78 °C or

allow it to warm slowly, monitoring by TLC. g. Quench the reaction by adding saturated

aqueous NH₄Cl solution. h. Extract the product, wash, dry, and concentrate as described in

Protocol 1. The crude product is often pure enough for the next step.

Protocol 3: Auxiliary Cleavage to Yield a Chiral Carboxylic Acid[2][5]
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This step removes the chiral auxiliary to yield the final enantiomerically enriched product.

Materials: Alkylated pseudoephedrine amide, 9 N sulfuric acid, dioxane.

Procedure: a. Dissolve the alkylated amide in a 1:1 mixture of dioxane and 9 N H₂SO₄. b.

Heat the mixture to reflux (approx. 110 °C) for 12-24 hours. c. Cool the reaction mixture and

extract the carboxylic acid product with an organic solvent. d. The aqueous layer contains

the protonated pseudoephedrine auxiliary, which can be recovered by basifying the solution

and extracting with an organic solvent.[5]

Experimental Workflow Diagram
The following diagram illustrates the general workflow for using (-)-pseudoephedrine as a chiral

auxiliary.
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Caption: Workflow for asymmetric synthesis using (-)-pseudoephedrine.

Conclusion
(-)-Pseudoephedrine is a versatile and powerful molecule with dual significance in medicine

and chemical synthesis. Its well-defined stereochemistry makes it an invaluable tool for
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researchers aiming to construct complex chiral molecules with high degrees of enantiomeric

purity. The reliability, low cost, and high diastereoselectivity associated with its use as a chiral

auxiliary have solidified its place as a cornerstone reagent in the field of asymmetric synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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